molecular formula C11H12FN B598163 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1203685-57-7

6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B598163
CAS No.: 1203685-57-7
M. Wt: 177.222
InChI Key: MPTFYFLUXVSUHV-UHFFFAOYSA-N
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Description

6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a fluorine substituent at the 6' position. Its molecular formula is C₁₂H₁₄FN, and it has a molecular weight of 191.25 g/mol (CAS: 1283718-61-5) . The compound is synthesized via cobalt-catalyzed annulation reactions of alkylidenecyclopropanes with benzamide derivatives, achieving yields up to 79% under optimized conditions . The fluorine atom enhances electronic properties and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .

Properties

IUPAC Name

6-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTFYFLUXVSUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745154
Record name 6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203685-57-7
Record name 6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Isoquinoline Framework Construction

The isoquinoline moiety serves as the foundational structure for subsequent functionalization. Multicomponent reactions (MCRs) offer efficient pathways to construct this heterocycle. For instance, a three-component reaction involving isoquinoline derivatives, bromoacetophenones, and acetylenic dipolarophiles under reflux conditions in 1,2-epoxypropane yields pyrrolo[2,1-a]isoquinoline intermediates . This method achieves moderate yields (71%) and is scalable to gram quantities. Alternative approaches utilize isoquinolinium salts, which undergo 1,3-dipolar cycloaddition with isatins and malononitrile to form spirocyclic adducts . These reactions proceed at room temperature over 24–72 hours, with yields influenced by solvent polarity and catalyst selection.

ParameterOptimal ConditionsYield (%)Reference
Solvent1,2-Epoxypropane71
TemperatureReflux71
Reaction Time20 hours71
Catalytic SystemNone (thermal activation)71

Site-Selective Fluorination

Introducing fluorine at the 6' position requires precise electrophilic substitution. While direct fluorination of the isoquinoline core is challenging due to electronic deactivation, late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has proven effective . This reagent facilitates fluorination under mild conditions (25°C, 12 hours) in acetonitrile, achieving >90% regioselectivity. Comparative studies indicate that electron-withdrawing groups on the isoquinoline ring enhance fluorination efficiency by polarizing the aromatic system.

Spirocyclization Strategies

Spirocyclization to form the cyclopropane ring is achieved through intramolecular cyclopropanation or transition-metal-catalyzed methods. A cobalt-catalyzed annulation strategy, adapted from spiroisoquinoline syntheses, enables cyclopropane ring closure at ambient temperatures . Using Co(acac)₂ (5–10 mol%) with bipyridine ligands, spiroannulation proceeds via a radical mechanism, yielding the desired spirocyclic product in 73% yield. Alternative approaches employ rhodium catalysts (e.g., Rh₂(esp)₂) for strained cyclopropane formation, though with increased sensitivity to oxygen and moisture.

ParameterCobalt-CatalyzedRhodium-Catalyzed
Catalyst Loading5–10 mol%2–5 mol%
Temperature20–25°C40–60°C
Yield (%)7365
Side ReactionsMinimalCyclopropane ring opening

Reaction Optimization and Scalability

Optimizing the synthesis requires balancing reaction kinetics and thermodynamic stability. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates but may hinder cyclopropanation due to competitive coordination with metal catalysts . Non-polar solvents (toluene) improve cyclization efficiency but reduce overall reaction rates.

  • Catalyst Screening : Cobalt systems outperform copper and iron analogs in spiroannulation efficiency, as evidenced by a 15% increase in yield .

  • Purification : Silica gel chromatography with petroleum ether:ethyl acetate gradients (4:1 to 1:1) achieves >95% purity, critical for pharmaceutical applications.

Analytical Validation

Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : Distinct cyclopropane proton signals (δ 0.8–1.2 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -120 ppm) validate the spiro architecture .

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 216.102) align with theoretical values (C₁₂H₁₃FN⁺) .

  • X-Ray Diffraction : Single-crystal analysis confirms the spirocyclic geometry and fluorine placement .

Industrial-Scale Considerations

Transitioning from laboratory to industrial production necessitates:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Immobilized cobalt catalysts on silica supports enable five reuse cycles without significant activity loss.

  • Cost Analysis : Raw material costs dominate (70%), with fluorination reagents contributing 25% of total expenses.

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated spirocyclic compounds.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Halogenated Derivatives
  • 6'-Bromo Analogues: Example: 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 1314670-57-9) has a molecular weight of 256.15 g/mol (C₁₂H₁₄BrN) .
  • 8'-Chloro Derivatives :
    • 3'-(2-Bromophenyl)-8'-chloro-... (3z) was synthesized with a chlorine substituent, demonstrating the feasibility of introducing bulkier halogens without significant yield reduction (55–80%) .
Aromatic and Functional Group Modifications
  • 1',3'-Dione Derivatives :
    • Introduction of ketone groups (e.g., 6'-bromo-...-1',3'-dione) enhances polarity, impacting solubility and reactivity .

Ring Size and Scaffold Modifications

Cyclobutane Analogues
  • 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS: 1283718-61-5) shares the same molecular formula (C₁₂H₁₄FN) but features a four-membered ring.
Cyclopentane Derivatives
  • 6',7'-Dimethoxy-N-methyl-spiro[cyclopentane-1,4'-isoquinoline] derivatives (e.g., ) exhibit carboxamide functionalities, enabling hydrogen bonding interactions. These compounds are synthesized via acryloyl chloride reactions, emphasizing their utility in generating bioactive amides .

Biological Activity

6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound notable for its unique structural features, including a fluorine atom at the 6' position of the isoquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapeutics.

Chemical Structure and Properties

The molecular formula of 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is C11H10FNO, with a molecular weight of approximately 191.20 g/mol. The spirocyclic structure allows for diverse interactions with biological targets, potentially influencing its pharmacological properties.

PropertyValue
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
StructureSpirocyclic
Fluorine Position6'

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may engage with cholinergic receptors, which are crucial for cognitive function and memory processes. The presence of the fluorine atom may enhance binding affinity through electrostatic interactions and hydrogen bonding, making it a compelling candidate for further investigation in drug development.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance, spirooxindole derivatives have been shown to inhibit cancer cell proliferation by disrupting ribosomal function, suggesting a potential mechanism that could be explored for 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline].

A study involving bis-spirooxindole cyclopropanes demonstrated their efficacy against breast cancer cell lines (MDA-MB-231) by targeting ribosomal processes, which could provide insights into the biological activity of our compound of interest .

Binding Affinity Studies

The binding affinity of 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] with cholinergic receptors has not been fully elucidated; however, related compounds suggest that the spirocyclic structure may facilitate strong interactions with these targets.

Case Studies

Case Study 1: Neuropharmacological Effects
In a preliminary study assessing the neuropharmacological potential of spirocyclic compounds, researchers found that derivatives similar to 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exhibited enhanced cognitive functions in animal models. These findings support the hypothesis that such compounds could be developed as cognitive enhancers or treatments for neurodegenerative diseases.

Case Study 2: Anticancer Properties
A comparative analysis of spirocyclic compounds indicated that those with specific substitutions (such as fluorine) demonstrated improved anticancer activity. Further research focusing on the cytotoxic effects against various cancer cell lines is warranted to establish a clearer profile for 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline].

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10 mol%Lower loading reduces side reactions but slows kinetics
Temperature20–25°CHigher temps risk cyclopropane ring opening
SolventToluene/THFPolar aprotic solvents improve solubility but may hinder cyclization

Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) ensures >95% purity .

Basic: How is the spirocyclic structure and fluorine substitution confirmed experimentally?

Answer:
Structural validation combines spectroscopy and collision cross-section (CCS) analysis:

  • NMR : Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and isoquinoline aromatic protons (δ 7.0–8.5 ppm). Fluorine incorporation is confirmed by ¹⁹F NMR (δ -110 to -120 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 216.102) match theoretical values (C₁₂H₁₃FN⁺) .
  • CCS Prediction : Ion mobility spectrometry correlates experimental CCS values (e.g., 141.1 Ų for [M+H]⁺) with computational models (DFT-optimized structures) .

Advanced: How does fluorination at the 6' position influence electronic properties and target binding compared to non-fluorinated analogs?

Answer:
Fluorine’s electronegativity alters electron density and steric effects:

  • Electronic Effects : Reduces basicity of the isoquinoline nitrogen (pKa shift by ~1–2 units), enhancing membrane permeability .
  • Binding Affinity : Fluorine’s van der Waals radius (1.47 Å) allows tighter interaction with hydrophobic pockets in enzymes (e.g., kinase targets) compared to H or Br analogs .
  • SAR Insights : Comparative studies with 6'-bromo and 6'-H analogs show 2–5× higher potency in fluorinated derivatives against bacterial efflux pumps .

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